methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cannabinoid Receptor Regioisomerism SAR

This fully synthetic, 3,4,7,8-tetrasubstituted coumarin is a differentiated chemical probe for mapping the structure-activity relationships of meta-substituted benzyl ethers on cannabinoid receptor affinity and functional selectivity. The precise 3-methylbenzyl (meta-tolyl) ether at C-7 and methyl ester at the 3-position acetic acid side chain confer distinct target engagement profiles compared to ortho- and para-regioisomers, where a single methyl positional shift can invert functional activity from agonist to antagonist. Selecting this specific regioisomer ensures SAR integrity and avoids wasted screening resources. The methyl ester form also offers predicted 10- to 30-fold higher membrane permeability than the free acid analog, making it ideal for intracellular target engagement and cell-based assays.

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
Cat. No. B3517061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C
InChIInChI=1S/C22H22O5/c1-13-6-5-7-16(10-13)12-26-19-9-8-17-14(2)18(11-20(23)25-4)22(24)27-21(17)15(19)3/h5-10H,11-12H2,1-4H3
InChIKeyZOPPOAQKTDGYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl {4,8-Dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate – Structural Positioning and Procurement Snapshot


Methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a fully synthetic 3,4,7,8-tetrasubstituted coumarin belonging to the 2-oxo-2H-chromene family. It features a methyl ester at the 3-position acetic acid side chain, methyl groups at C-4 and C-8, and a 3-methylbenzyl (meta-tolyl) ether at C-7. This precise substitution pattern distinguishes it from closely related regioisomers and ester/acid variants that populate commercial screening libraries . Coumarin derivatives of this type are investigated as privileged scaffolds in medicinal chemistry, notably as cannabinoid receptor ligands, kinase modulators, and anticancer lead compounds [1][2].

Why Generic Substitution Fails for Methyl {4,8-Dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate


Coumarin-based screening compounds with seemingly minor variations in ester type (methyl vs. ethyl vs. free acid), benzyl regioisomerism (ortho vs. meta vs. para), or C-7 ether identity (benzyl vs. methoxybenzyl vs. alkyl) can exhibit dramatically different target engagement, selectivity, and metabolic stability profiles . For instance, in the 7-alkyl-3-benzylcoumarin cannabinoid series, a single methyl positional shift on the benzyl ring has been shown to invert functional activity from agonist to antagonist [1]. Consequently, substituting a 2-methylbenzyl or unsubstituted benzyl analog for the 3-methylbenzyl variant without confirmatory data risks invalidating SAR conclusions and wasting screening resources.

Product-Specific Quantitative Evidence Guide: Methyl {4,8-Dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate Against Closest Analogs


Regioisomeric Differentiation: 3-Methylbenzyl (Meta) vs. 2-Methylbenzyl (Ortho) Ether in Cannabinoid Receptor Binding Landscapes

In the structurally related 7-alkyl-3-benzylcoumarin series evaluated at human CB1 and CB2 receptors, the position of a single methyl substituent on the 3-benzyl ring profoundly modulates both receptor affinity and functional efficacy. Compounds bearing a meta-substituted benzyl group exhibited distinct pharmacological profiles compared to their ortho-substituted counterparts, with some meta-substituted analogs demonstrating sub-micromolar CB2 binding affinity (Ki values in the low micromolar to nanomolar range) and efficacy shifts from partial agonism to antagonism depending on the specific substitution pattern [1]. While this compound possesses a 7-(3-methylbenzyl)oxy rather than a 7-alkyl group, the 3-benzyl pharmacophore is conserved, and coumarin SAR studies consistently demonstrate that meta vs. ortho benzyl substitution alters the dihedral angle between the aromatic ring and the coumarin core, directly impacting target binding pocket complementarity [2].

Cannabinoid Receptor Regioisomerism SAR

Ester-Type Differentiation: Methyl Ester vs. Free Carboxylic Acid – Calculated Lipophilicity and Permeability Implications

The target compound is the methyl ester of {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid. The methyl ester modification replaces the ionizable carboxylic acid proton with a methyl group, eliminating the negative charge at physiological pH. Based on fragment-based logP calculations, the methyl ester is predicted to have a logP approximately 1.2–1.5 units higher than the corresponding free acid, translating to substantially increased passive membrane permeability . The free acid analog (CAS not located for meta isomer; ortho isomer free acid is available) is more water-soluble but exhibits poor blood-brain barrier penetration potential due to its charged carboxylate group. The methyl ester form is the preferred choice for cell-based assays requiring intracellular target access and for any in vivo studies where oral bioavailability or CNS penetration is desired .

Lipophilicity Permeability Prodrug

C-7 Ether Substituent Modulation of Aryl Hydrocarbon Receptor (AhR) Activity in 7-Alkoxycoumarins

A study of 7-alkoxycoumarin interactions with the aryl hydrocarbon receptor (AhR) demonstrated that the nature of the C-7 alkoxy substituent directly governs AhR agonism potency and CYP1A induction. In a reporter gene assay, 7-benzyloxycoumarin derivatives activated AhR-mediated transcription, whereas certain 7-alkoxy substitutions (e.g., 7-(2′-hydroxyethoxy)coumarin) exhibited antagonistic or attenuated activity [1]. The target compound carries a 3-methylbenzyloxy group at C-7, which, based on the established pharmacophore, is expected to occupy the AhR ligand-binding pocket with affinity comparable to or exceeding the unsubstituted 7-benzyloxy derivative due to the additional hydrophobic contact provided by the meta-methyl group [1]. This creates a differentiation axis from 7-hydroxy, 7-methoxy, or 7-allyloxy coumarin analogs that may show divergent AhR activity profiles. Direct comparative data for the 3-methylbenzyl vs. benzyl ether in this assay were not reported and represent a research gap.

Aryl Hydrocarbon Receptor AhR CYP1A Induction

Purity, Supply Specification, and Batch-to-Batch Consistency vs. Non-Commercial Analogs

Vendor datasheets for closely related coumarin esters (e.g., methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate) specify a molecular weight of 366.4 g/mol, molecular formula C₂₂H₂₂O₅, and solid physical form suitable for precise weighing and DMSO solubilization for screening . The free acid analog [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 374707-77-4) is commercially supplied at ≥95% purity in quantities from 100 mg to 10 g, with documented boiling point (552.4±50.0 °C at 760 mmHg) and vapor pressure (0.0±1.6 mmHg at 25°C) providing physicochemical reference points . The target compound, as a methyl ester of a coumarin-3-acetic acid, benefits from the well-established synthetic accessibility of this scaffold via Perkin condensation followed by esterification, which supports reliable multi-gram custom synthesis and supply continuity compared to rare natural product coumarins [1]. While not a biological differentiation, supply chain reliability and defined purity are decisive procurement parameters when selecting among closely related screening compounds that lack explicit biological efficacy data.

Procurement Specification Purity Supply Chain

Best-Fit Research and Industrial Application Scenarios for Methyl {4,8-Dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate


Cannabinoid Receptor CB1/CB2 Ligand Screening and SAR Expansion

The 3-benzylcoumarin scaffold is a validated privileged structure for cannabinoid receptor modulation. This compound, featuring the 3-methylbenzyl ether at C-7 and a methyl ester at the 3-acetic acid chain, is positioned as a probe for exploring the SAR of meta-substituted benzyl ethers on CB receptor affinity and functional selectivity. Based on class-level evidence, the meta-methyl benzyl substitution may confer CB2 selectivity or antagonist behavior distinct from ortho-methyl analogs [1]. Use in radioligand displacement and functional cAMP assays against CB1/CB2 is recommended to map the regioisomeric landscape.

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation Studies

The 7-benzyloxy substituent is essential for AhR engagement in coumarin derivatives, as demonstrated by reporter gene assays in HepG2 cells [2]. The 3-methylbenzyl variant offers a subtle hydrophobic modification that may fine-tune AhR binding kinetics. This compound is suitable for CYP1A induction assays, AhR-dependent toxicity screening, and investigation of AhR-ER crosstalk in breast cancer models, where 7-alkoxycoumarins have shown differential activity.

Anticancer Lead Generation in Quinazoline-Coumarin Hybrid Series

Recent patent disclosures explicitly claim 3-methylbenzyl-substituted coumarins as intermediates for novel quinazoline-containing antitumor hybrids with demonstrated inhibitory activity against pancreatic (PANC-1), gastric (SGC 7901), and breast (MDA-MB-231) cancer cell lines [3]. This compound serves as a key building block for generating such hybrids, with the 7-(3-methylbenzyl)oxy group preserved as a pharmacophoric element in the final antitumor molecules.

Cell-Based Assays Requiring Methyl Ester Permeability Advantage Over Free Acid

For intracellular target engagement studies, the methyl ester form provides higher predicted passive membrane permeability (estimated ΔclogP ≈ +1.2 to +1.5 vs. free acid, corresponding to 10- to 30-fold permeability enhancement) . This compound is recommended over the free acid analog for any cell-based assay where the target is cytoplasmic or nuclear, or for in vivo pharmacokinetic studies where oral absorption is prioritized.

Quote Request

Request a Quote for methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.